molecular formula C11H8ClNO2 B093246 5-Methyl-3-phenylisoxazole-4-carbonyl chloride CAS No. 16883-16-2

5-Methyl-3-phenylisoxazole-4-carbonyl chloride

Cat. No. B093246
CAS RN: 16883-16-2
M. Wt: 221.64 g/mol
InChI Key: HXEVQMXCHCDPSO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound of interest, 5-Methyl-3-phenylisoxazole-4-carbonyl chloride, is a chemical entity that has been the subject of various synthetic and analytical studies. It is a derivative of isoxazole, which is a five-membered heterocyclic compound containing an oxygen atom and a nitrogen atom in the ring. The presence of the phenyl group and the methyl group on the isoxazole ring, along with the carbonyl chloride functionality, makes it a versatile intermediate for further chemical transformations .

Synthesis Analysis

The synthesis of related isoxazole compounds has been reported through various methods. For instance, a one-pot synthesis approach has been described for the preparation of methyl 5-(4-chlorobenzoyloxy)-1-phenyl-1H-pyrazole-3-carboxylate, which shares a similar structural motif with the compound of interest . Another study reports the synthesis of 3-methylisoxazole-5-carboxamides and 5-[(1H-pyrazol-1-yl)carbonyl]-3-methyl isoxazoles from 3-methyl isoxazole-5-carboxylic acid, thionyl chloride, and the corresponding amine or pyrazole . Additionally, a synthetic method for 3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carbonyl chloride has been developed, which involves steps of oximation, chlorination, cyclization, hydrolysis, and acyl chlorination .

Molecular Structure Analysis

The molecular structure of compounds similar to 5-Methyl-3-phenylisoxazole-4-carbonyl chloride has been elucidated using spectroscopic techniques and X-ray crystallography. For example, the crystal structure of a related compound was determined to belong to the orthorhombic system with specific cell parameters, and the packing was stabilized by offset π-stacking interactions . Another study on a benzisoxazole derivative revealed that the molecule is not planar and that the molecular conformation is stabilized by intramolecular hydrogen bonding and intermolecular interactions .

Chemical Reactions Analysis

Isoxazole derivatives are known to undergo various chemical reactions, which can be utilized to synthesize a wide range of heterocyclic compounds. For instance, 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbonyl chloride has been reacted with substituted benzothiazol-2-ylamine and substituted [1,3,4] thiadiazol-2-ylamine to yield corresponding amides . Moreover, 5-methyl-4-isoxazole formyl hydrazine, a key intermediate for triazole derivatives, was synthesized from 5-methyl-4-isoxazolecarboxylic acid chloride .

Physical and Chemical Properties Analysis

The physical and chemical properties of isoxazole derivatives are influenced by their molecular structure. The presence of substituents such as methyl, phenyl, and carbonyl chloride groups can affect the compound's reactivity, boiling point, melting point, and solubility. A method of quality control using high-performance liquid chromatography has been developed for 3-phenyl-5-methylisoxazole-4-carbonyl chloride, which is indicative of its importance in industrial applications . The mesomorphic properties of liquid crystalline isoxazole derivatives have also been studied, highlighting their potential use in materials science .

Scientific Research Applications

  • Quality Control in Pharmaceutical Synthesis : A method for the quantitative determination of 5-Methyl-3-phenylisoxazole-4-carbonyl chloride was developed for its qualitative estimation at all stages of oxacillin industrial synthesis. This method involves transforming the semi-product into an isopropyl ester followed by high-efficiency liquid chromatography (Vtorov, Ostashevich, Panina, & Mezentsev, 1985).

  • Synthesis of Novel Compounds : The compound was used in the synthesis of N,N-Dimethyl-3-phenylisoxazole-5-carboxamide, a compound with potential applications in various fields including pharmaceuticals (Wang, Li, Li, Liu, & Zhang, 2013).

  • Synthetic Methodology Development : A study focused on the synthetic method of a derivative of 5-Methyl-3-phenylisoxazole-4-carbonyl chloride, aiming for practicality, high yield, and low cost (Su Wei-ke, 2008).

  • Pharmacological Research : The chemical structure of compounds derived from 5-Methyl-3-phenylisoxazole-4-carbonyl chloride has been studied for potential pharmacological activities, particularly anticancer activities (Gomha, Abdelaziz, Kheder, Abdel‐aziz, Alterary, & Mabkhot, 2017).

  • Exploration of Chemical Reactions : Research into the reactivity of derivatives of 5-Methyl-3-phenylisoxazole-4-carbonyl chloride with various reagents has been conducted to understand better the chemical properties and potential applications of these compounds (Mustafa, Asker, Harhash, Kassab, & Elnagdi, 1964).

Safety And Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has acute oral toxicity and can cause skin corrosion/irritation and serious eye damage/eye irritation. It also has specific target organ toxicity (single exposure) with the target organ being the respiratory system .

properties

IUPAC Name

5-methyl-3-phenyl-1,2-oxazole-4-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8ClNO2/c1-7-9(11(12)14)10(13-15-7)8-5-3-2-4-6-8/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXEVQMXCHCDPSO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C2=CC=CC=C2)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6057663
Record name 3-Phenyl-5-methylisoxazole-4-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6057663
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Methyl-3-phenylisoxazole-4-carbonyl chloride

CAS RN

16883-16-2
Record name 5-Methyl-3-phenylisoxazole-4-carbonyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=16883-16-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Phenyl-5-methylisoxazole-4-carbonyl chloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016883162
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Isoxazolecarbonyl chloride, 5-methyl-3-phenyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 3-Phenyl-5-methylisoxazole-4-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6057663
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-methyl-3-phenylisoxazole-4-carbonyl chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.037.181
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 5-METHYL-3-PHENYL-4-ISOXAZOLYLCARBONYL CHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/97OT2T1W6V
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

A mixture of 111.76 g of 5-methyl-3-phenyl-4-isoxazoloyl carboxylic acid, 6 drops of pyridine and 29.5 ml of thionyl chloride is stirred under reflux for 4 hrs. The excess thionyl chloride is evaporated in vacuo. Distillation of the residue yields 113.74 g of yellow liquid.
Name
5-methyl-3-phenyl-4-isoxazoloyl carboxylic acid
Quantity
111.76 g
Type
reactant
Reaction Step One
Quantity
29.5 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One

Synthesis routes and methods II

Procedure details

A mixture of 5-methyl-3-phenyl-isoxazole-4-carboxylic acid (4.06 g, 20 mmol, commercially available) and thionyl chloride (5 mL) was heated under reflux for 3 h. Evaporation of all volatiles afforded 5-methyl-3-phenyl-isoxazole-4-carboxylic acid chloride (4.4 g, 93%) as yellow oil, which was used without further purification in the next reaction. To a mixture of an aqueous solution of 2-picolylamine (0.182 g, 1.68 mmol) in water (2 mL) and ethyl acetate (4 mL) were added sodium hydrogen carbonate (362 mg, 4.2 mmol) in one portion. Then, 5-methyl-3-phenyl-isoxazole-4-carboxylic acid chloride (0.31 g, 1.4 mmol) in ethyl acetate (2 mL) was added dropwise with vigorous stirring under ice-bath cooling keeping the temperature at 0° C. After addition, the reaction mixture was stirred at room temperature for 18 h. The resulting solution was then diluted with ethyl acetate. The organic layer was separated, and the aqueous layer was extracted with ethyl acetate. The combined extracts were then washed with brine, dried over sodium sulphate) and concentrated to afford the title compound (0.38 g, 93%) as a white solid. MS: m/e: 294.1 [M+H]+.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

Name
Cc1onc(-c2ccccc2)c1C(=O)C(=O)O
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods IV

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods V

Procedure details

5-Methyl-3-phenyl-isoxazole-4-carboxylic acid (0.54 g, 2.56 mmol) was treated with SOCl2 (2 mL) at 70° C. for 1 hr. Concentration in vacuum gave a yellow oil which was used without purification.
Quantity
0.54 g
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Methyl-3-phenylisoxazole-4-carbonyl chloride
Reactant of Route 2
Reactant of Route 2
5-Methyl-3-phenylisoxazole-4-carbonyl chloride
Reactant of Route 3
Reactant of Route 3
5-Methyl-3-phenylisoxazole-4-carbonyl chloride
Reactant of Route 4
Reactant of Route 4
5-Methyl-3-phenylisoxazole-4-carbonyl chloride
Reactant of Route 5
Reactant of Route 5
5-Methyl-3-phenylisoxazole-4-carbonyl chloride
Reactant of Route 6
Reactant of Route 6
5-Methyl-3-phenylisoxazole-4-carbonyl chloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.